molecular formula C11H14O4 B15089421 4,5-Diethoxy-2-hydroxybenzaldehyde

4,5-Diethoxy-2-hydroxybenzaldehyde

Cat. No.: B15089421
M. Wt: 210.23 g/mol
InChI Key: DEMKNCFRRLVKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diethoxy-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C11H14O4. It is a derivative of benzaldehyde, characterized by the presence of two ethoxy groups and a hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4,5-Diethoxy-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4,5-Diethoxy-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives have shown potential as enzyme inhibitors and probes for studying biochemical processes .

Medicine: this compound and its derivatives are investigated for their potential therapeutic properties. They have been studied for their antioxidant and anti-inflammatory activities, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its reactivity and versatility make it a valuable building block for various industrial applications .

Mechanism of Action

The mechanism of action of 4,5-Diethoxy-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate enzyme activity, inhibit specific biochemical pathways, and exert therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4,5-Diethoxy-2-hydroxybenzaldehyde is unique due to the presence of ethoxy groups, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4,5-diethoxy-2-hydroxybenzaldehyde

InChI

InChI=1S/C11H14O4/c1-3-14-10-5-8(7-12)9(13)6-11(10)15-4-2/h5-7,13H,3-4H2,1-2H3

InChI Key

DEMKNCFRRLVKPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)O)OCC

Origin of Product

United States

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